Technical Guide: Characterizing the Binding Affinity of EG00229 to Neuropilin-1
Technical Guide: Characterizing the Binding Affinity of EG00229 to Neuropilin-1
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the binding characteristics of EG00229, a pioneering small molecule antagonist for Neuropilin-1 (NRP1). We will dissect the quantitative binding affinity, the molecular mechanism of action, the experimental protocols used for its characterization, and the downstream functional consequences of this interaction.
Introduction: Targeting the NRP1 Co-Receptor
Neuropilin-1 (NRP1) is a non-tyrosine kinase transmembrane glycoprotein that functions as a critical co-receptor for a variety of signaling molecules, most notably Vascular Endothelial Growth Factor A (VEGF-A) and Semaphorin 3A (SEMA3A).[1][2] In the context of oncology and angiogenesis, NRP1 is of significant interest because it enhances the signaling cascade of VEGF-A through its primary receptor, VEGFR2.[2][3][4] This potentiation of VEGF signaling is crucial for pathological angiogenesis, tumor progression, and metastasis.[1][3] Consequently, NRP1 has emerged as a compelling therapeutic target.
EG00229 was the first-in-class small molecule designed to specifically inhibit the protein-protein interaction between VEGF-A and NRP1.[2][3][4] Developed as a peptidomimetic, it serves as a crucial tool for investigating NRP1 biology and provides a foundational scaffold for the development of more potent anti-NRP1 therapeutics.[3][5][6]
Quantitative Analysis: Binding Affinity of EG00229 to NRP1
The binding affinity of EG00229 is typically reported as an IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of a competing ligand. The specific IC₅₀ value varies depending on the experimental system, highlighting the importance of context in interpreting these figures.
| Assay Type | System | Competing Ligand | IC₅₀ Value (µM) | Reference |
| Cell-Based Radioligand Binding | Porcine Aortic Endothelial (PAE) cells expressing NRP1 (PAE/NRP1) | ¹²⁵I-VEGF-A | 8 µM | [2][7] |
| Cell-Based Radioligand Binding | Human Umbilical Vein Endothelial Cells (HUVECs) | ¹²⁵I-VEGF-A | 23 µM | [7] |
| Cell-Free ELISA-type Assay | Purified NRP1 b1 domain protein | Biotinylated VEGF-A | 3 µM | [7] |
| Cell-Based Radioligand Binding | A549 Lung Carcinoma & DU145 Prostate Carcinoma Cells | ¹²⁵I-VEGF-A | ~8 µM | [4][7] |
Expert Insight: The difference in IC₅₀ values between the purified protein assay (3 µM) and the cell-based assays (8-23 µM) is expected. Cell-based assays incorporate complexities such as membrane accessibility, cellular protein crowding, and potential off-target interactions, which can result in a higher apparent IC₅₀. The use of different cell lines (endothelial vs. carcinoma) also demonstrates the compound's activity across various NRP1-expressing systems.
Mechanism of Interaction: Competitive Antagonism at the b1 Domain
EG00229 functions as a direct competitive antagonist of VEGF-A binding to NRP1.[8] Its mechanism and binding site have been elucidated through structural biology techniques, including NMR spectroscopy and X-ray crystallography.[2][3][6]
-
Binding Site: EG00229 specifically interacts with the b1 domain of NRP1.[7][8][9] This domain contains a distinct binding pocket that recognizes the C-terminal arginine residue of VEGF-A₁₆₅, a motif known as the C-end Rule or "CendR" pocket.[10]
-
Competitive Inhibition: By occupying this CendR pocket, EG00229 physically obstructs the binding of VEGF-A.[10][11] This selectivity is a key feature, as EG00229 does not affect the binding of VEGF-A to its primary receptors, VEGFR1 or VEGFR2.[7][9]
The following diagram illustrates the workflow for determining the binding affinity via a competitive displacement assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocol: Cell-Based Competitive Binding Assay
This protocol describes a self-validating system for determining the IC₅₀ of EG00229 using whole cells, which provides a physiologically relevant context.
Objective: To quantify the potency of EG00229 in inhibiting the binding of radiolabeled ¹²⁵I-VEGF-A₁₆₅ to NRP1 expressed on the surface of porcine aortic endothelial (PAE/NRP1) cells.
Materials:
-
PAE/NRP1 cells
-
24-well cell culture plates
-
Binding Buffer (e.g., DMEM with 0.1% BSA)
-
¹²⁵I-VEGF-A₁₆₅ (specific activity known)
-
EG00229 stock solution
-
Unlabeled VEGF-A₁₆₅ (for non-specific binding control)
-
Gamma counter
Methodology:
-
Cell Seeding:
-
Plate PAE/NRP1 cells in 24-well plates and grow to confluence.
-
Rationale: A confluent monolayer ensures a consistent number of receptors per well, minimizing variability.
-
-
Preparation of Reagents:
-
Prepare serial dilutions of EG00229 in Binding Buffer, ranging from 0.1 µM to 100 µM.
-
Dilute ¹²⁵I-VEGF-A₁₆₅ in Binding Buffer to a final working concentration of 0.1 nM.
-
Rationale: The concentration of radioligand should be at or below its K_d for the receptor to ensure assay sensitivity to competitive inhibitors.
-
-
Assay Execution:
-
Wash the cell monolayers gently with Binding Buffer.
-
To experimental wells: Add the different concentrations of EG00229.
-
To non-specific binding (NSB) wells: Add a 100-fold excess of unlabeled VEGF-A₁₆₅.
-
Trustworthiness Check: The NSB wells are critical. They define the baseline of non-specific, non-saturable binding. True specific binding is calculated by subtracting the counts in these wells from the total binding.
-
-
To total binding wells: Add Binding Buffer only (no inhibitor).
-
Immediately add the 0.1 nM ¹²⁵I-VEGF-A₁₆₅ solution to all wells.
-
Incubate the plates (e.g., for 2 hours at 4°C) to reach binding equilibrium.
-
Rationale: Incubation at 4°C minimizes receptor internalization, ensuring the assay measures binding to cell-surface receptors.
-
-
-
Washing and Detection:
-
Aspirate the incubation medium and wash the wells multiple times with ice-cold buffer to remove unbound radioligand.
-
Lyse the cells and transfer the lysate to tubes for counting.
-
Quantify the bound radioactivity in each tube using a gamma counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each EG00229 concentration.
-
Plot the percentage of inhibition against the logarithm of the EG00229 concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.[2]
-
Functional Consequences of EG00229-NRP1 Binding
The binding of EG00229 to NRP1 is not merely a physical interaction; it initiates a cascade of downstream biological effects by disrupting the normal function of the VEGF-A/NRP1/VEGFR2 signaling complex.
-
Inhibition of VEGFR2 Phosphorylation: By preventing VEGF-A from binding to NRP1, EG00229 attenuates the NRP1-mediated enhancement of VEGFR2 phosphorylation.[2][3][9] This is a critical upstream event in the VEGF signaling pathway.
-
Attenuation of Cell Migration: The disruption of VEGF signaling leads to a measurable decrease in the migration of endothelial cells, a key process in angiogenesis.[3][7][9]
-
Anti-Tumor and Chemosensitizing Effects: In cancer cells, EG00229 treatment can reduce cell viability and increase the potency of cytotoxic agents like paclitaxel and 5-fluorouracil.[3][10] It has also been shown to reduce tumor growth and vascularization in animal models.[7][9]
-
Induction of Vascular Permeability: Unexpectedly, while EG00229 can inhibit VEGF-induced signaling, it can also independently induce vascular leakage by activating p38 MAP kinase and SRC family kinase phosphorylation.[10][12] This highlights the complex signaling nature of NRP1 and suggests that EG00229 may act as a biased agonist in certain contexts.
The diagram below outlines the canonical VEGF-A/NRP1 pathway and the point of intervention for EG00229.
Caption: EG00229 competitively inhibits VEGF-A binding to NRP1.
Conclusion
EG00229 is a well-characterized antagonist of the NRP1 receptor with a binding affinity in the low-to-mid micromolar range. It competitively inhibits the interaction between VEGF-A and the b1 domain of NRP1, leading to the attenuation of canonical downstream signaling pathways involved in angiogenesis and cell migration. The experimental protocols used to define its IC₅₀ are robust and serve as a standard for evaluating next-generation NRP1 inhibitors. Understanding the precise binding affinity and mechanism of EG00229 is fundamental for its use as a research tool and as a foundational structure for the development of novel therapeutics targeting the NRP1 axis.
References
-
Title: Small molecule inhibitors of the co-receptor neuropilin-1 Source: PubMed URL: [Link]
-
Title: Targeting NRP1 with EG00229 induces neurovascular permeability Source: bioRxiv URL: [Link]
-
Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: ACS Publications URL: [Link]
-
Title: Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 Source: MDPI URL: [Link]
-
Title: VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study Source: Domainex URL: [Link]
-
Title: Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction Source: PubMed Central URL: [Link]
-
Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: ACS Publications URL: [Link]
-
Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of - UCL Discovery Source: UCL Discovery URL: [Link]
-
Title: Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells Source: PubMed Central URL: [Link]
-
Title: Targeting NRP1 with EG00229 induces neurovascular permeability Source: Semantic Scholar URL: [Link]
-
Title: Targeting NRP1 with EG00229 induces neurovascular permeability | Request PDF Source: ResearchGate URL: [Link]
-
Title: Novel compounds targeting neuropilin receptor 1 with potential to interfere with SARS-CoV-2 virus entry Source: PubMed Central URL: [Link]
-
Title: Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer Source: PubMed Central URL: [Link]
-
Title: Effect of EG00229 on Radiation Resistance of Lung Adenocarcinoma Cells Source: PubMed Central URL: [Link]
-
Title: Targeting NRP1 with EG00229 induces neurovascular permeability Source: The University of Brighton URL: [Link]
Sources
- 1. Small molecule inhibitors of the co-receptor neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of the Neuropilin-1 Vascular Endothelial Growth Factor A (VEGF-A) Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. VEGF/NRP1, Neuropilin 1 | PPI Inhibitor Case Study | Domainex [domainex.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Small Molecule Neuropilin-1 Antagonists Combine Antiangiogenic and Antitumor Activity with Immune Modulation through Reduction of Transforming Growth Factor Beta (TGFβ) Production in Regulatory T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synchronous inhibition of mTOR and VEGF/NRP1 axis impedes tumor growth and metastasis in renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EG 00229 | CAS 1018927-63-3 | EG00229 | Tocris Bioscience [tocris.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Novel Small-Molecule Inhibitors of the SARS-CoV-2 Spike Protein Binding to Neuropilin 1 | MDPI [mdpi.com]
- 12. [PDF] Targeting NRP1 with EG00229 induces neurovascular permeability | Semantic Scholar [semanticscholar.org]
